

Technical Guide: Chloroalbuterol Synthesis & Impurity Profiling

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Compound of Interest

Compound Name: Chloroalbuterol

CAS No.: 898542-81-9

Cat. No.: B3165318

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Synthesis Pathway, Intermediate Isolation, and Structural Characterization

Executive Summary & Chemical Identity[1][2][3][4][5]

In the development and manufacturing of Albuterol (Salbutamol), "**Chloroalbuterol**" refers to two distinct chemical entities that researchers must differentiate:

- Ring-Chlorinated Analogue (Primary Target):
 - Common Name: 5-**Chloroalbuterol** (Salbutamol EP Impurity L).[1][2]
 - CAS: 898542-81-9.[1][3][2][4][5]
 - Structure: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol.[1][2]
 - Significance: A stable process-related impurity and reference standard used to validate the selectivity of analytical methods.[1][2]
- Side-Chain Chlorinated Impurity (Secondary Target):
 - Common Name:

-Chlorosalbutamol (Benzylic chloride).[1][2]

- Significance: A highly reactive, potential genotoxic impurity (PGI) formed via the reaction of the hydroxymethyl group with HCl.[1]

This guide focuses on the synthesis of the Ring-Chlorinated Reference Standard (Impurity L), providing a robust pathway for its preparation, while also detailing the mechanism of formation for the benzylic-chloro impurity to ensure comprehensive process control.[1]

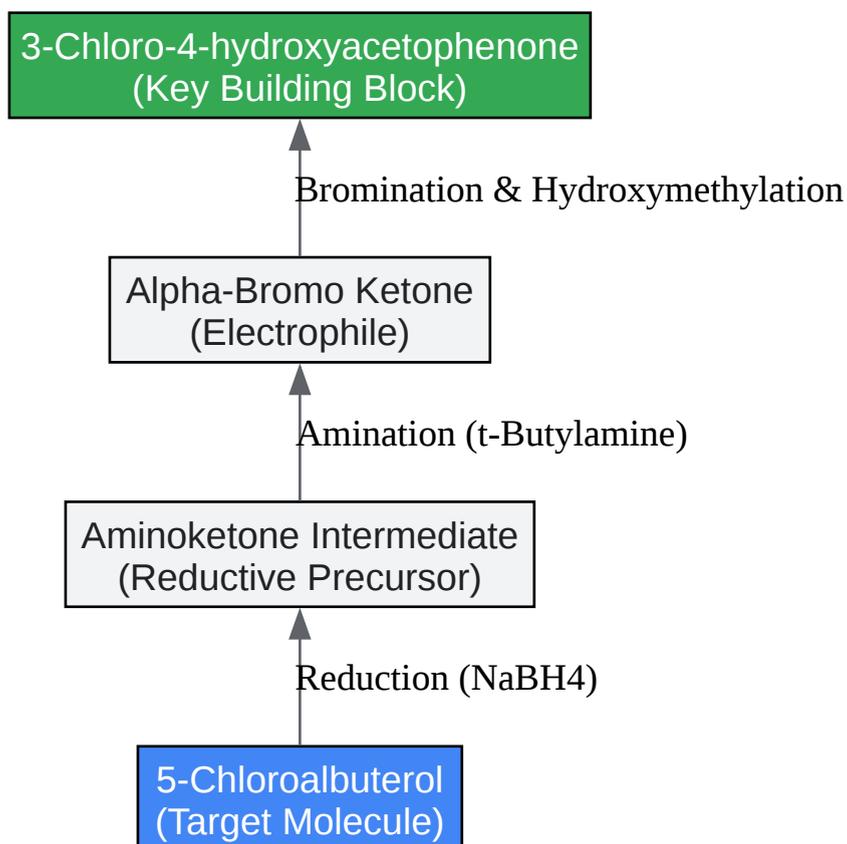
Retrosynthetic Analysis (5-Chloroalbuterol)

The synthesis of 5-**Chloroalbuterol** requires the introduction of a chlorine atom at the meta position relative to the phenolic hydroxyl group before the elaboration of the ethanolamine side chain.[1] The pathway mimics the industrial synthesis of Albuterol but utilizes chlorinated precursors.[1]

Strategic Disconnection:

- Target: 5-**Chloroalbuterol**.[1][2]
- Precursor 1: The ethanolamine chain is derived from an
-bromoketone intermediate via amination and reduction.[1][2]
- Precursor 2: The
-bromoketone is derived from 3-Chloro-4-hydroxyacetophenone.[1][2]
- Starting Material: 2-Chlorophenol or Methyl 5-chlorosalicylate.[1][2]

DOT Diagram: Retrosynthetic Logic



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Caption: Retrosynthetic breakdown of 5-**Chloroalbuterol** showing the key disconnection at the ethanolamine side chain.

Detailed Synthesis Protocol (Reference Standard Preparation)

This protocol describes the preparation of 5-**Chloroalbuterol** (Impurity L) starting from 3-Chloro-4-hydroxyacetophenone.^{[1][2]}

Step 1: Hydroxymethylation (Introduction of C1 Unit)

The chlorine atom on the ring deactivates the system, making standard Friedel-Crafts hydroxymethylation challenging.^{[1][2]} A reliable method involves chloromethylation followed by hydrolysis.^{[1][2]}

- Reagents: 3-Chloro-4-hydroxyacetophenone, Paraformaldehyde, HCl (gas), Dioxane.^{[1][2]}

- Mechanism: Electrophilic aromatic substitution at the ortho position to the phenol (position 5).[1][2]

Protocol:

- Dissolve 3-Chloro-4-hydroxyacetophenone (10.0 g, 58.6 mmol) in 1,4-dioxane (50 mL).
- Add Paraformaldehyde (2.6 g, 88 mmol) and $ZnCl_2$ (catalytic, 0.5 g).
- Bubble dry HCl gas through the solution at 60°C for 4-6 hours. Critical: Monitor consumption of starting material by TLC (Hexane:EtOAc 7:3).
- Workup: Pour the reaction mixture into ice water. The intermediate 3-chloro-5-(chloromethyl)-4-hydroxyacetophenone precipitates.[1][2] Filter and wash with cold water.[1][2]
- Hydrolysis: Suspend the wet cake in saturated aqueous $NaHCO_3$ (100 mL) and reflux for 2 hours to convert the chloromethyl group to a hydroxymethyl group.
- Isolation: Cool, acidify to pH 5 with dilute HCl, and extract with Ethyl Acetate (3x50 mL). Dry over Na_2SO_4 and concentrate to yield 3-Chloro-4-hydroxy-5-(hydroxymethyl)acetophenone.

Step 2: Alpha-Bromination[1][5]

- Reagents: Bromine (Br_2), Acetic Acid (AcOH), or N-Bromosuccinimide (NBS).[1][2]

Protocol:

- Dissolve the intermediate from Step 1 (5.0 g, 25 mmol) in Glacial Acetic Acid (40 mL).
- Add a solution of Bromine (4.0 g, 25 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes at 20-25°C.
- Stir for 2 hours. The solution typically turns from dark orange to pale yellow as bromine is consumed.[1]
- Workup: Pour into ice water (200 mL). The product

-Bromo-3-chloro-4-hydroxy-5-(hydroxymethyl)acetophenone will precipitate.[1][2] Filter and dry under vacuum.[1][2]

Step 3: Amination (Formation of Aminoketone)[1][5]

- Reagents: tert-Butylamine, THF or Isopropanol.[1][2]
- Safety: tert-Butylamine is volatile and flammable.[1][2]

Protocol:

- Dissolve the bromo-ketone (4.0 g, 14.3 mmol) in THF (40 mL).
- Cool to 0-5°C. Add tert-Butylamine (3.1 g, 42.9 mmol, 3.0 eq) dropwise. Note: Excess amine acts as a scavenger for the HBr generated.[1]
- Allow to warm to room temperature and stir for 12 hours.
- Workup: Filter off the tert-butylammonium bromide salt. Concentrate the filtrate to obtain the crude aminoketone.[1]
- Optional Purification: Recrystallize from Isopropanol/Ether to remove residual salts.[1][2]

Step 4: Reduction (Final API Synthesis)

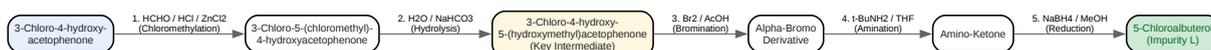
- Reagents: Sodium Borohydride (NaBH₄), Methanol.[1][2]

Protocol:

- Dissolve the crude aminoketone (3.0 g) in Methanol (30 mL).
- Cool to 0-5°C. Add NaBH₄ (0.8 g, 21 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][2]
- Stir at room temperature for 4 hours.
- Quench: Add Acetone (5 mL) to destroy excess hydride, then adjust pH to ~8 with dilute HCl.

- Isolation: Evaporate methanol. Extract the residue with Ethyl Acetate/Butanol (9:1).[1][2]
Wash with brine, dry, and concentrate.[6]
- Salt Formation (for stability): Dissolve the free base in Ethanol and add conc.[1][2] H₂SO₄ (0.5 eq) to precipitate 5-Chloroalbuterol Sulfate.[1][2]

Pathway Visualization



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Caption: Step-by-step synthesis pathway for 5-Chloroalbuterol (Salbutamol Impurity L).

Critical Process Impurity: The Benzylic Chloride

While the above section details the synthesis of the ring-chlorinated reference standard, process chemists must also control the formation of

-Chlorosalbutamol.

Mechanism of Formation

This impurity arises when Albuterol (or its precursors containing the hydroxymethyl group) is exposed to acidic conditions (HCl, SOCl₂) during salt formation or deprotection steps.[1][2]

- Protonation: The benzylic hydroxyl group is protonated.[1][2]
- Carbocation Formation: Loss of water generates a resonance-stabilized benzylic carbocation.[1][2]
- Nucleophilic Attack: Chloride ion attacks the carbocation.[1][2]

Comparison of "Chloro" Species:

Feature	5-Chloroalbuterol (Impurity L)	-Chlorosalbutamol (Benzylic Impurity)
Structure	Cl on Benzene Ring	Cl replaces Benzylic OH
Origin	Contaminated Starting Material (Chlorophenol)	Reaction Condition (Acid + Heat)
Reactivity	Stable	Highly Reactive (Alkylating Agent)
Toxicity	Low/Moderate	High (Potential Genotoxin)
Control	Source Material QC	Avoid strong HCl/Heat; Control pH

Analytical Characterization Data

To validate the synthesized 5-**Chloroalbuterol**, the following physicochemical properties should be observed:

Parameter	Specification (Expected)
Appearance	Off-white to pale beige solid
Molecular Formula	C ₁₃ H ₂₀ ClNO ₃
Molecular Weight	273.76 g/mol
Mass Spectrometry (ESI+)	m/z 274.1 [M+H] ⁺ (Characteristic Cl isotope pattern 3:[1][2]1)
¹ H NMR (DMSO-d ₆)	7.35 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.50 (s, 2H, CH ₂ OH), 1.05 (s, 9H, t-Bu)
Retention Time (HPLC)	Relative Retention Time (RRT) ~1.2 - 1.4 vs Albuterol

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